![molecular formula C20H23N5O4 B2850482 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1170435-82-1](/img/structure/B2850482.png)
2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Structural Characteristics
This compound features a pyrazolo[3,4-d]pyridazine core integrated with a tert-butyl group and an acetamide moiety , which contributes to its distinctive chemical behavior. The presence of the dihydrobenzo[b][1,4]dioxin structure adds further complexity and potential for interaction with biological targets.
Structural Feature | Description |
---|---|
Core Structure | Pyrazolo[3,4-d]pyridazine |
Substituents | Tert-butyl group, Acetamide |
Additional Moiety | Dihydrobenzo[b][1,4]dioxin |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that may include cyclization processes utilizing hydrazines and dicarbonyl compounds. On an industrial scale, continuous flow reactors are often employed to enhance efficiency and safety.
Key Steps in Synthesis:
- Formation of Pyrazolo[3,4-d]pyridazine Intermediates : Involves cyclization reactions under acidic or basic conditions.
- Functionalization : Subsequent steps introduce the tert-butyl and acetamide groups.
- Optimization of Conditions : Careful selection of solvents and catalysts to maximize yield and purity.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
1. Anticancer Potential
Research indicates that derivatives of pyrazolo[3,4-d]pyridazine exhibit significant inhibition of c-Met protein kinase, a critical target in cancer therapy. For example:
- Savolitinib , a clinical candidate with a similar scaffold, has shown efficacy in treating various cancers including non-small cell lung cancer and renal cell carcinoma .
2. GABA Modulation
Compounds containing the pyrazolo[3,4-d]pyridazine nucleus have demonstrated allosteric modulation of GABA receptors, suggesting potential applications in treating neurological disorders .
3. Inhibition of β-secretase (BACE-1)
Some derivatives have been identified as inhibitors of BACE-1, which is crucial for the development of Alzheimer’s disease therapies .
Case Study 1: Anticancer Activity
A study evaluated the anticancer activity of various pyrazolo[3,4-d]pyridazine derivatives against cancer cell lines. The results indicated that certain modifications to the core structure significantly enhanced potency against c-Met positive tumors.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of compounds derived from this scaffold in models of neurodegeneration. The findings suggested that the compound could reduce neuronal death and improve cognitive function in animal models.
Propiedades
IUPAC Name |
2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-12-14-10-21-25(20(2,3)4)18(14)19(27)24(23-12)11-17(26)22-13-5-6-15-16(9-13)29-8-7-28-15/h5-6,9-10H,7-8,11H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRDOLKMUAYBFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.